N-(3,4-dimethylphenyl)imidodicarbonimidic diamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of anhydrides with amines or diamines. For instance, the diimide–diacid monomer N,N′-bis(3-carboxyphenyl)-4,4′-oxydiphthalimide was prepared by azeotropic condensation of 4,4′-oxydiphthalic anhydride and m-aminobenzoic acid . Another example is the synthesis of N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide from the condensation of N-(3,5-diaminophenyl)phthalimide and trimellitic anhydride . These methods typically involve high-temperature reactions and the use of polar solvents to achieve the desired polycondensation.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various analytical and spectroscopic techniques. Density functional theory (DFT) calculations are often employed to predict and confirm the molecular structure and stability . The presence of imide and amide groups in these compounds contributes to their stability and affects their electronic properties, as seen in the DFT and time-dependent DFT (TD-DFT) studies .
Chemical Reactions Analysis
The synthesized compounds can undergo further chemical reactions to form polymers or chelates with metal ions. For example, poly(amide–imide)s were synthesized from the diimide–diacid monomer and various aromatic diamines using triphenyl phosphite and pyridine as condensing agents . Additionally, chelates with divalent metal ions such as manganese, nickel, copper, and zinc were prepared using a novel ligand based on a dimethylimidodicarbonimidic diamide azo derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. The poly(amide–imide)s exhibit excellent solubility in organic solvents, high tensile strength, and significant thermal stability, with glass transition temperatures ranging from 221 to 403°C and 10% weight loss temperatures from 541 to 578°C under nitrogen . The presence of imide and amide groups contributes to these properties. The chelates derived from the dimethylimidodicarbonimidic diamide azo derivative also show interesting optical characteristics and potential antibacterial activity, supported by molecular docking studies .
Scientific Research Applications
Polymer Synthesis and Properties
N-(3,4-dimethylphenyl)imidodicarbonimidic diamide is used in the synthesis of aromatic poly(amide-imide)s. These polymers demonstrate notable properties like crystallinity, solubility, thermal stability, and film flexibility. The imide ring-containing diamide-dianhydride is critical in achieving these characteristics, making these polymers suitable for various industrial applications due to their enhanced physical properties (Behniafar & Haghighat, 2006).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which include N-(3,4-dimethylphenyl)imidodicarbonimidic diamide, are synthesized for luminescence sensing of benzaldehyde derivatives. These compounds exhibit selective sensitivity to these chemicals, indicating potential uses in fluorescence sensors (Shi et al., 2015).
Pharmaceutical Research
While excluding specific details about drug use and side effects, it's noted that derivatives of N-(3,4-dimethylphenyl)imidodicarbonimidic diamide, like N-(2,3-dimethylphenyl)benzenesulfonamide, have been studied for their antibacterial, antienzymatic, and hemolytic activities. These compounds show moderate to high activity against various bacterial strains and exhibit significant inhibition of α-glucosidase enzyme, indicating potential pharmaceutical applications (Abbasi et al., 2016).
Material Science and Catalysis
N-(3,4-dimethylphenyl)imidodicarbonimidic diamide compounds are used in material science and catalysis. For instance, complexes involving these compounds have been studied for their potential in ethylene and propylene oligomerization, indicating significant applications in industrial catalysis (Rossetto et al., 2015).
Biochemical Applications
In biochemical research, compounds like N-(2-phenylethyl)imidodicarbonimidic diamide have been utilized as solvents for protein molecular weight determination, showcasing their utility in experimental biochemistry and molecular biology (Noelken, 1980).
Safety And Hazards
This compound should be stored in a tightly closed container, in a cool and dry place . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid contact with air and water due to possible violent reactions and flash fire . It is also advised to handle this compound under inert gas and protect it from moisture . Personal protective equipment, including gloves, protective clothing, eye protection, and face protection, should be used as required .
properties
IUPAC Name |
1-(diaminomethylidene)-2-(3,4-dimethylphenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-6-3-4-8(5-7(6)2)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRGNRZIYZQAOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N=C(N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964455 |
Source
|
Record name | N-(3,4-Dimethylphenyl)triimidodicarbonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)imidodicarbonimidic diamide | |
CAS RN |
49872-75-5 |
Source
|
Record name | NSC125218 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3,4-Dimethylphenyl)triimidodicarbonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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